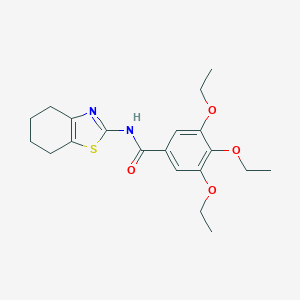
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide is a chemical compound that belongs to the class of organic compounds known as thiadiazoles. It is a synthetic compound that has been widely studied due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or proteins that are involved in the development and progression of various diseases. It may also modulate the activity of certain neurotransmitters in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, improve cognitive function, and inhibit the growth and proliferation of cancer cells. It has also been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide is its potential use as a therapeutic agent for the treatment of various diseases. It has also been found to exhibit a wide range of biological activities, which makes it a promising candidate for further research. However, one of the limitations of this compound is its potential toxicity, which may limit its use in clinical settings.
Orientations Futures
There are several future directions for research on N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the investigation of its potential use as a therapeutic agent for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Furthermore, the mechanism of action of this compound needs to be further elucidated in order to fully understand its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide involves the reaction of 5-isopropyl-1,3,4-thiadiazole-2-thiol with 4-bromobutyrophenone in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.
Propriétés
Formule moléculaire |
C15H19N3OS |
|---|---|
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
4-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C15H19N3OS/c1-11(2)14-17-18-15(20-14)16-13(19)10-6-9-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,16,18,19) |
Clé InChI |
GCKFZYXSBVTBPM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NN=C(S1)NC(=O)CCCC2=CC=CC=C2 |
SMILES canonique |
CC(C)C1=NN=C(S1)NC(=O)CCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B216209.png)

![2,6-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216216.png)
![2,6-dichloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B216217.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B216218.png)
![3,4,5-Trimethoxy-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzamide](/img/structure/B216220.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B216221.png)
![3,4,5-triethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216222.png)


![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B216226.png)
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B216229.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B216230.png)
